CAS number for 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid
CAS number for 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid
Synthetic Applications and Mechanistic Profiling of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid
Executive Summary
In modern drug discovery, the rapid assembly of complex, nitrogen-rich heterocycles is paramount. 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid (CAS: 116640-05-2) serves as a highly versatile, multi-functional building block[1]. Characterized by its orthogonal reactivity profile, this compound is strategically designed for the synthesis of pyrido[2,3-b]pyrazin-3-ones and related bicyclic scaffolds. These motifs are privileged structures in medicinal chemistry, frequently utilized in the development of Janus kinase (JAK) and Glycogen synthase kinase-3 (GSK3) inhibitors[2]. This whitepaper provides a rigorous mechanistic breakdown and self-validating experimental workflows for leveraging this scaffold in advanced organic synthesis.
Physicochemical and Structural Profiling
To predictably manipulate this scaffold, one must first understand its baseline physicochemical parameters. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the pyridine nitrogen, drastically alters the electron density across the ring, priming it for specific transformations.
| Parameter | Specification |
| Chemical Name | 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid |
| CAS Number | 116640-05-2 |
| Molecular Formula | C₇H₆ClN₃O₄ |
| Molecular Weight | 231.59 g/mol |
| Exact Mass | 231.0047 Da |
| H-Bond Donors / Acceptors | 2 / 6 |
| Rotatable Bonds | 3 |
| Key Reactive Sites | C6 (Electrophilic), C3 (Reducible), C2-Substituent (Nucleophilic/Acidic) |
Mechanistic Rationale & Orthogonal Reactivity
The synthetic power of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid lies in its three independently addressable reactive sites. As an Application Scientist, I approach this molecule as a programmable cassette:
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C6-Chlorine (SNAr): The C6 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen (ortho to C6) and the nitro group (para to C6) synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack.
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C3-Nitro Group (Reduction): The nitro group acts as a masked amine. Upon chemoselective reduction, it reveals a highly nucleophilic primary amine.
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C2-Aminoacetic Acid (Cyclization): The carboxylic acid tail is perfectly positioned for intramolecular trapping. Once the C3-nitro group is reduced, the resulting ortho-diamine undergoes rapid intramolecular amidation to form a 6-membered pyrazinone ring[3].
Orthogonal reactivity pathways of the 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid scaffold.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Regioselective SNAr at the C6 Position
Objective: Displace the C6-chloride with a primary amine nucleophile prior to cyclization.
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Preparation: Charge a dry, argon-purged reaction flask with 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF is a polar aprotic solvent that optimally solvates the reactants and stabilizes the highly polar Meisenheimer transition state.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
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Causality: DIPEA is utilized due to its steric bulk. It acts strictly as a proton scavenger to neutralize the HCl byproduct without acting as a competing nucleophile.
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Nucleophile Addition: Dropwise add the desired primary amine (1.2 eq) at 0 °C, then warm to 80 °C for 4 hours.
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Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting material (
232.0) and a shift in the UV-Vis absorption spectrum (due to the disruption of the chloro-nitro push-pull electronic system) validates successful substitution. If starting material persists, verify the anhydrous nature of the DMF, as trace moisture can lead to competitive hydrolysis of the C6-Cl bond to a pyridone. -
Workup: Quench with 1M HCl to pH 3 to precipitate the product. Filter and wash with cold water.
Protocol B: Chemoselective Reductive Cyclization
Objective: Reduce the C3-nitro group to an amine and drive intramolecular cyclization to yield the pyrido[2,3-b]pyrazin-3-one scaffold.
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Preparation: Suspend the starting material (or the SNAr product from Protocol A) (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).
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Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq). Heat the heterogeneous mixture to reflux (80 °C) for 6 hours.
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Causality: The Fe/NH₄Cl system is explicitly chosen over Pd/C-catalyzed hydrogenation. Palladium often catalyzes the reductive dechlorination of electron-deficient aryl chlorides. Iron provides a mild, chemoselective single-electron transfer reduction that strictly preserves the C6-halogen[4].
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Cyclization: The reduction yields an unstable ortho-diamine intermediate. The proximity of the newly formed C3-amine to the C2-aminoacetic acid tail promotes spontaneous intramolecular nucleophilic acyl substitution, expelling water and driving the formation of the thermodynamically stable bicyclic system[3].
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Self-Validation Checkpoint (Visual & MS): The reduction is visually indicated by a color shift from deep yellow (nitro) to pale yellow/colorless. Successful cyclization is confirmed by LC-MS showing an
corresponding to the dehydrated bicyclic mass. The retention of the 3:1 isotopic ratio in the mass spectrum confirms the C6-chlorine was not cleaved. -
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo and recrystallize from EtOH.
Mechanistic sequence of chemoselective nitro reduction followed by intramolecular cyclization.
Analytical Validation Parameters
For researchers utilizing this building block, rigorous analytical validation is required to confirm structural integrity before proceeding to downstream library synthesis:
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¹H NMR (DMSO-d₆, 400 MHz): For the unreacted core, the pyridine protons (C4 and C5) will appear as two distinct doublets (
Hz). The C4 proton is heavily deshielded by the adjacent nitro group ( ppm), while the C5 proton is relatively shielded ( ppm). The methylene protons of the acetic acid moiety appear as a doublet ( ppm) coupling to the adjacent NH triplet ( ppm). -
Mass Spectrometry (ESI+): The intact molecule must display an
peak at 232.0. The presence of the chlorine isotope pattern ( at a ratio) is the definitive marker for the intact C6-Cl bond.
References
- Title: 116640-05-2 2-[(6-Chloro-3-nitropyridin-2-yl)
- Source: MDPI (mdpi.com)
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Source: ResearchGate (researchgate.net)
